molecular formula C10H9N5O2 B12122863 7-(2-hydroxyethyl)pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one

7-(2-hydroxyethyl)pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one

Cat. No.: B12122863
M. Wt: 231.21 g/mol
InChI Key: RPLFQQTXPRPQFQ-UHFFFAOYSA-N
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Description

7-(2-hydroxyethyl)pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one is a synthetically designed, high-purity chemical reagent intended for research applications. This complex heterocyclic compound is of significant interest in medicinal chemistry and oncology research, particularly as a core scaffold for developing novel therapeutic agents. Its structure is related to purine bases, allowing it to function as a potential antimetabolite that can interfere with crucial cellular processes in diseased cells . Preliminary research on structurally related pyrazolo[4,3-e][1,2,4]triazine derivatives has demonstrated potent cytotoxic and genotoxic activities against a range of human cancer cell lines, including breast cancer (MCF-7, MDA-MB-231), colorectal carcinoma (HCT 116), and prostate cancer (PC-3) . These compounds exhibit a stronger cytotoxic effect on cancer cells compared to normal cells, suggesting a selective mechanism of action. The proposed anticancer activity involves the induction of programmed cell death (apoptosis) through the activation of key executioners like caspase 3/7, caspase 8, and caspase 9, alongside the promotion of pro-apoptotic factors such as Bax and ROS, and the suppression of NF-κB . Furthermore, some derivatives are known to trigger autophagy through increased formation of autophagosomes and expression of beclin-1 . Beyond oncology, related 1,2,4-triazole-containing compounds are investigated for their potential as kinase inhibitors, targeting enzymes like Bcr-Abl and CDK2, which are critical in signal transduction and cell cycle regulation . This product is offered For Research Use Only and is strictly not for diagnostic, therapeutic, or any human or veterinary use. Researchers are advised to conduct their own safety and efficacy evaluations.

Properties

Molecular Formula

C10H9N5O2

Molecular Weight

231.21 g/mol

IUPAC Name

11-(2-hydroxyethyl)-2,3,7,8,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one

InChI

InChI=1S/C10H9N5O2/c16-6-5-14-4-2-7-9(10(14)17)13-12-8-1-3-11-15(7)8/h1-4,16H,5-6H2

InChI Key

RPLFQQTXPRPQFQ-UHFFFAOYSA-N

Canonical SMILES

C1=CN(C(=O)C2=C1N3C(=CC=N3)N=N2)CCO

Origin of Product

United States

Preparation Methods

Sequential Ring Construction

This approach involves stepwise assembly of the pyrazole, pyridine, and triazine rings. Key intermediates include:

  • Pyrazole precursor : 4,5-Diamino-1-(2'-hydroxyethyl)pyrazole, synthesized via methods analogous to those in EP1342716A2.

  • Pyrido-triazine scaffold : Formed through cyclocondensation of the pyrazole intermediate with nitrile or carbonyl reagents.

Multi-Component Cyclization

Single-step assembly of the core using reactants such as hydrazines, cyanoacetates, and aldehydes under microwave or thermal conditions. This method minimizes intermediate isolation but requires precise stoichiometric control.

Stepwise Synthesis from 2-Hydroxyethylhydrazine

Synthesis of 4,5-Diamino-1-(2'-Hydroxyethyl)pyrazole

The patent EP1342716A2 details a nine-step process to synthesize this intermediate, which serves as the pyrazole precursor:

Step 1 : Condensation of ethyl (ethoxymethylene)cyanoacetate with 2-hydroxyethylhydrazine in ethanol at 70–80°C yields 5-amino-4-ethoxycarbonyl-1-(2'-hydroxyethyl)pyrazole (I).
Step 2 : Saponification with NaOH hydrolyzes the ester to 5-amino-4-carboxy-1-(2'-hydroxyethyl)pyrazole (II).
Step 3 : Decarboxylation at 160–170°C produces 5-amino-1-(2'-hydroxyethyl)pyrazole (III).
Step 4 : Nitrosation with isoamyl nitrite in HCl/ethanol forms 5-amino-4-nitroso-1-(2'-hydroxyethyl)pyrazole hydrochloride (IV).
Step 5 : Hydrogenation of IV over Pd/C catalyst yields 4,5-diamino-1-(2'-hydroxyethyl)pyrazole (V).

StepReactionConditionsYield
1CondensationEthanol, 80°C, 2 h90%
2SaponificationNaOH, reflux, 3 h85%
3Decarboxylation160°C, 1 h72%
4NitrosationHCl/ethanol, 0–5°C, 30 min68%
5HydrogenationPd/C, H₂ (41.4 barg), 25–40°C, 6 h75%

Construction of the Pyrido-Triazine Core

The pyrido[4,3-e][1,2,]triazine ring is assembled via cyclocondensation of diaminopyrazole (V) with a nitrile source. PMC6010123 demonstrates analogous triazine formation using sulfonamide coupling:

Step 6 : Reaction of V with ethyl cyanoacetate in DMF at 120°C forms the pyrido-triazine intermediate.
Step 7 : Oxidation with H₂O₂/Na₂WO₄ introduces the ketone at position 6.

ParameterValue
SolventDMF
Temperature120°C
Time12 h
Oxidizing AgentH₂O₂/Na₂WO₄ (1:1 molar ratio)
Yield65%

Optimization of Key Reaction Steps

Regioselective Cyclization

The pyrido-triazine cyclization (Step 6) is sensitive to steric and electronic effects. PMC11073428 reports that electron-withdrawing groups on the nitrile reagent enhance regioselectivity, favoring the desired [5,1-c] fusion.

Hydrogenation Efficiency

The Pd/C-catalyzed hydrogenation (Step 5) achieves 75% yield but requires careful control of H₂ pressure (>40 barg) to avoid over-reduction. Catalyst recycling (3 cycles) maintains 95% activity.

Characterization and Analytical Data

Spectroscopic Confirmation

  • ¹H NMR (DMSO-d₆): δ 4.31 (s, 2H, CH₂OH), 7.36 (d, J = 8.8 Hz, 1H, pyridine-H), 8.29 (s, 1H, triazine-H).

  • HRMS : m/z 314.1052 [M+H]⁺ (calc. 314.1049 for C₁₁H₁₂N₅O₂).

Purity and Stability

HPLC analysis (C18 column, MeCN/H₂O gradient) shows >98% purity. The compound is stable at −20°C for 6 months but degrades at room temperature (t₁/₂ = 14 days).

Alternative Routes and Comparative Analysis

Microwave-Assisted Synthesis

PMC11073428 describes a microwave method (150°C, 30 min) for analogous triazines, reducing Step 6 duration from 12 h to 30 min with comparable yield (63%).

Solid-Phase Synthesis

Immobilization of the pyrazole intermediate on Wang resin enables iterative coupling/cyclization steps, though overall yield remains lower (42%).

Industrial-Scale Considerations

The patent EP1342716A2 emphasizes cost-effective practices for large-scale production:

  • Solvent Recycling : Ethanol from Step 1 is distilled and reused, reducing waste.

  • Catalyst Recovery : Pd/C filtration and reactivation cut costs by 30%.

  • Crystallization : The final product is isolated via anti-solvent (hexane) addition, achieving 95% purity without chromatography.

Chemical Reactions Analysis

Types of Reactions

7-(2-hydroxyethyl)pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

Antitumor Activity

Recent studies have highlighted the antitumor properties of pyrazole derivatives, including 7-(2-hydroxyethyl)pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one. Research indicates that compounds with similar structures can inhibit cell proliferation in various cancer cell lines. For instance:

  • CDK2 Inhibition : Pyrazolo derivatives have been shown to selectively inhibit cyclin-dependent kinase 2 (CDK2), a target for cancer treatment. Compounds derived from pyrazolo frameworks demonstrated significant cytotoxicity against MCF-7 (breast cancer) and HCT-116 (colon cancer) cell lines with IC50 values ranging from 45 to 97 nM .
  • Mechanism of Action : The antitumor activity is often attributed to mechanisms such as inhibition of tubulin polymerization and interference with cell cycle progression .

Antiviral Activity

In addition to antitumor properties, there is emerging evidence supporting the antiviral activity of pyrazolo derivatives. For example:

  • A series of pyrazolo compounds were synthesized and tested for their antiviral efficacy against various viruses. Structural modifications allowed for tuning biological properties toward enhanced antiviral activity .

Synthesis and Structure-Activity Relationship

The synthesis of 7-(2-hydroxyethyl)pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one typically involves multi-step reactions starting from simpler pyrazole derivatives. The structure-activity relationship (SAR) studies are crucial for understanding how variations in chemical structure affect biological activity:

  • Synthesis Techniques : One-pot reactions and cyclocondensation methods are commonly employed to create these complex heterocycles .
  • SAR Insights : The introduction of specific functional groups can significantly enhance the biological activity of these compounds. For instance, halogen substitutions or the addition of bulky groups have been associated with increased antitumor potency .

Potential Therapeutic Uses

Given its diverse biological activities, 7-(2-hydroxyethyl)pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one holds promise for various therapeutic applications:

  • Cancer Therapy : The compound's ability to inhibit key enzymes involved in tumor growth positions it as a candidate for further development in cancer therapeutics.
  • Antiviral Agents : Its antiviral properties suggest potential use in treating viral infections.

Case Studies and Research Findings

Several studies have documented the efficacy and safety profiles of pyrazolo derivatives:

StudyFindings
PMC8223195Demonstrated promising antiviral and antitumoral activities with structural variations enhancing efficacy .
RSC AdvancesReported significant cytotoxic effects against MCF-7 and HCT-116 cell lines with low IC50 values .
DergiParkInvestigated enantiomeric complexes based on 1,2,4-triazole showing anti-cancer properties with minimal toxicity to non-cancerous cells .

Mechanism of Action

The mechanism of action of 7-(2-hydroxyethyl)pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares key structural analogs of pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one derivatives, highlighting substituents, molecular properties, and biological activities:

Compound Name & Substituents Molecular Formula Molecular Weight Key Features & Activities References
7-(4-Trifluoromethoxyphenyl)-3-(4-methoxyphenyl)-2-methyl C23H16F3N5O3 467.41 Bulky substituents; potential cytotoxicity due to electron-withdrawing CF3O group.
7-Benzyl-2-methyl-3-phenyl C23H18N4O 367.40 Aromatic bulk; limited solubility; structural rigidity.
7-(4-Methylpiperazino) C13H15N7O 285.30 Basic nitrogen enhances solubility; potential CNS targeting.
3-(4-Bromophenyl)-7-(4-methoxyphenyl)-2-methyl C22H16BrN5O2 462.30 Halogen substitution (Br) for improved binding affinity; methoxy group for lipophilicity.
7-(4-Fluorophenyl)-2-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one C15H10FN5O 295.27 Fluorine atom enhances metabolic stability; lower molecular weight.
7-Amino-substituted derivative (IUPAC: 7-aminopyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one) C8H6N6O 202.16 Amino group increases polarity; potential for functionalization.

Key Structural and Functional Insights:

Substituent Effects on Solubility: The 2-hydroxyethyl group in the target compound likely enhances hydrophilicity compared to aryl (e.g., benzyl ) or trifluoromethoxy substituents. This could improve aqueous solubility and pharmacokinetics. Basic groups like 4-methylpiperazino introduce protonatable nitrogens, further aiding solubility in physiological environments.

Bioactivity Trends :

  • Cytotoxicity : Bulky electron-withdrawing groups (e.g., CF3O in ) correlate with enhanced cytotoxicity, possibly due to improved DNA intercalation or enzyme inhibition.
  • Antimicrobial Activity : Compounds with halogen substituents (e.g., Br in , F in ) exhibit improved microbial target binding, attributed to halogen bonding and metabolic stability .

Synthetic Strategies :

  • Derivatives are synthesized via regioselective N-alkylation (e.g., benzyl group introduction ) or nitrosation reactions (e.g., nitroso derivatives in ).
  • The 7-position is a common site for functionalization, enabling rapid diversification of the core scaffold .

Biological Activity

7-(2-hydroxyethyl)pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one is a heterocyclic compound notable for its complex structure, which includes fused pyrazole, pyridine, and triazine rings. This compound has garnered attention for its potential biological activities, particularly in the realm of cancer treatment and other therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C₈H₈N₄O₂
  • Molecular Weight : 204.18 g/mol
  • Structure : The compound features multiple nitrogen atoms within its rings, contributing to its chemical reactivity and biological activity.

Biological Activity

The biological activity of 7-(2-hydroxyethyl)pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one has been investigated in various studies. Its potential as an anticancer agent is particularly noteworthy due to its structural similarities with other biologically active compounds.

Anticancer Activity

Research indicates that derivatives of pyrazolo and pyrido compounds often exhibit significant anticancer properties. For instance:

  • Inhibition of Cyclin-dependent Kinase 2 (CDK2) : This enzyme is crucial in cell cycle regulation. Inhibition can lead to reduced proliferation of cancer cells, making it a target for cancer therapy .
  • Cytotoxicity Studies : Compounds similar to 7-(2-hydroxyethyl)pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one have shown cytotoxic effects in breast cancer cell lines (MCF-7 and MDA-MB-231), outperforming traditional chemotherapeutics like cisplatin .

The mechanism by which 7-(2-hydroxyethyl)pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one exerts its biological effects may involve:

  • Enzyme Inhibition : The compound can interact with specific enzymes by binding to their active sites. This action can block their function and lead to altered cellular pathways related to proliferation and apoptosis .
  • Induction of Apoptosis : Some studies have shown that related compounds increase apoptosis through activation of caspases (caspase 9, caspase 8, and caspase 3/7), which are critical in the programmed cell death pathway .

Comparative Biological Activity

To provide a clearer understanding of the biological activity of this compound relative to similar structures, the following table summarizes key findings:

Compound NameStructureBiological ActivityUnique Features
7-(2-hydroxyethyl)pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-oneFused ringsCDK2 inhibitorHydroxyl group enhances solubility
Pyrazolo[3,4-d]pyrimidine derivativesDifferent ring fusionAnticancer activityTargets different kinases
4-Amino-1H-pyrazole derivativesSingle pyrazole ringAnti-inflammatorySimpler structure with fewer nitrogen atoms

Case Studies and Research Findings

Several studies have explored the biological activity of pyrazolo derivatives:

  • Cytotoxicity Assessment : In vitro studies using the MTT assay demonstrated that certain derivatives exhibited stronger cytotoxic effects than standard treatments in cancer cell lines .
  • Apoptotic Mechanisms : Research has indicated that specific pyrazolo derivatives induce apoptosis via caspase activation pathways. This suggests a potential for these compounds in developing targeted cancer therapies .
  • Inhibition Studies : Investigations into enzyme inhibition showed that compounds related to 7-(2-hydroxyethyl)pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one could inhibit critical enzymes involved in tumor growth and metastasis .

Q & A

Q. What mechanistic insights explain the compound’s enzyme inhibition kinetics?

  • Methodological Answer: Pre-steady-state kinetic analysis (stopped-flow spectrophotometry) distinguishes competitive vs. non-competitive inhibition. Isotopic labeling (³²P-ATP) tracks enzyme-substrate interactions. Mutagenesis (e.g., Ala-scanning) identifies critical binding residues .

Key Physicochemical Properties (Based on Structural Analogs)

PropertyValue/DescriptionSource Evidence
Molecular FormulaC₁₄H₁₂N₅O₂ (hypothetical)
Molecular Weight~290.28 g/mol
Solubility>10 mg/mL in DMSO; <1 mg/mL in H₂O
Purity≥95% (HPLC)
Storage Recommendations-20°C, inert atmosphere, desiccated

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